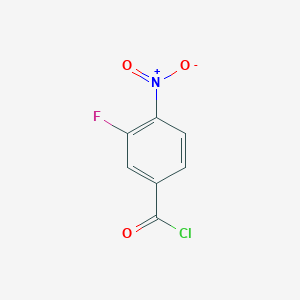

3-Fluoro-4-nitrobenzoyl chloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-fluoro-4-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO3/c8-7(11)4-1-2-6(10(12)13)5(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAMLESDGWVDBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379155 | |

| Record name | 3-fluoro-4-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157665-51-5 | |

| Record name | 3-fluoro-4-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 3-Fluoro-4-nitrobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 3-fluoro-4-nitrobenzoyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document outlines the primary synthetic route, details the necessary experimental protocols, and presents the expected yields for each step.

Synthesis Pathway Overview

The most common and efficient synthesis of this compound is a two-step process. The synthesis commences with the oxidation of 3-fluoro-4-nitrotoluene to 3-fluoro-4-nitrobenzoic acid. This intermediate is then converted to the final product, this compound, through a chlorination reaction.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the two-step synthesis of this compound.

Table 1: Synthesis of 3-Fluoro-4-nitrobenzoic acid

| Starting Material | Oxidizing Agent | Solvent | Temperature | Reaction Time | Yield | Reference |

| 3-Fluoro-4-nitrotoluene | Potassium dichromate/Sulfuric acid | Acetic acid | 120°C | 2 hours | 83% | [1] |

| 3-Fluoro-4-nitrobenzyl alcohol | Jones reagent (Chromic acid/Sulfuric acid) | Acetone | 0°C | 0.5 hours | 92% | [1] |

Table 2: Synthesis of this compound

| Starting Material | Chlorinating Agent | Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |

| m-Nitrobenzoic acid (analogous) | Thionyl chloride | - | - | Reflux | 3 hours | 90-98% | [2] |

| p-Nitrobenzoic acid (analogous) | Phosphorus pentachloride | - | - | Water bath | 15-30 min | 90-96% | [3] |

| 4-(Methylamino)-3-nitrobenzoic acid (related) | Thionyl chloride | DMF (catalytic) | Dichloromethane | Reflux | 1.5-4 hours | High | [4] |

| p-Nitrobenzoic acid (analogous) | Thionyl chloride | Pyridine | - | 90°C | 12 hours | >98% | [5] |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Step 1: Synthesis of 3-Fluoro-4-nitrobenzoic acid from 3-Fluoro-4-nitrotoluene

This protocol is adapted from a procedure utilizing potassium dichromate as the oxidizing agent.[1]

Materials:

-

3-Fluoro-4-nitrotoluene

-

Potassium dichromate

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, prepare a suspension of potassium dichromate in glacial acetic acid.

-

To this suspension, slowly add concentrated sulfuric acid.

-

Add 3-fluoro-4-nitrotoluene portion-wise to the mixture.

-

Heat the reaction mixture to 120°C and maintain for 2 hours.

-

After allowing the mixture to cool to room temperature, quench the reaction with crushed ice.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-fluoro-4-nitrobenzoic acid as a solid.

Step 2: Synthesis of this compound from 3-Fluoro-4-nitrobenzoic acid

This protocol is based on analogous preparations of nitrobenzoyl chlorides and related compounds using thionyl chloride.[2][4]

Materials:

-

3-Fluoro-4-nitrobenzoic acid

-

Thionyl chloride

-

N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (optional, as solvent)

-

Round-bottom flask

-

Reflux condenser with a gas outlet to a trap

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Dropping funnel (optional)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-fluoro-4-nitrobenzoic acid in anhydrous dichloromethane (optional, thionyl chloride can also be used as the solvent).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.

-

Slowly add thionyl chloride dropwise to the stirred suspension at room temperature. The reaction is exothermic and will evolve sulfur dioxide and hydrogen chloride gas, which should be vented to a proper scrubbing system.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 1.5 to 4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent (if used) under reduced pressure using a rotary evaporator to obtain crude this compound.

-

The product can be purified by distillation under reduced pressure.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

References

- 1. 3-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Fluoro-4-nitrobenzoyl chloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-nitrobenzoyl chloride, a halogenated and nitrated aromatic acyl chloride, serves as a crucial building block in synthetic organic chemistry. Its unique electronic properties, stemming from the presence of both an electron-withdrawing nitro group and a moderately electron-withdrawing fluorine atom, make it a versatile reagent for the synthesis of a wide array of complex organic molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its emerging role in the landscape of drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling, storage, and effective utilization in chemical synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 157665-51-5 | [1][2][3] |

| Molecular Formula | C₇H₃ClFNO₃ | [3] |

| Molecular Weight | 203.56 g/mol | [4] |

| Appearance | White powder | [2] |

| Melting Point | 23-25 °C | [3] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| LogP (calculated) | 2.63610 | [3] |

| Polar Surface Area (PSA) | 62.89 Ų | [3] |

| Purity | 99% | [2] |

Synthesis and Reactivity

This compound is typically synthesized from its corresponding carboxylic acid, 3-fluoro-4-nitrobenzoic acid, through chlorination. Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). A general synthetic pathway is illustrated below.

The reactivity of this compound is dominated by the highly electrophilic acyl chloride group. This functional group readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters, respectively. The presence of the nitro and fluoro groups on the aromatic ring can influence the reaction rates and the properties of the resulting products.

Experimental Protocols

General Procedure for Amide Synthesis

The synthesis of N-aryl amides from this compound can be achieved through a nucleophilic acyl substitution reaction. A general experimental protocol is as follows:

Materials:

-

This compound

-

Appropriate primary or secondary amine

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Standard laboratory glassware and stirring apparatus

-

Thin Layer Chromatography (TLC) supplies for reaction monitoring

-

Purification apparatus (e.g., column chromatography, recrystallization)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the tertiary amine base (1.1-1.5 equivalents) in the anhydrous solvent.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

In a separate flask, dissolve this compound (1.05 equivalents) in the anhydrous solvent.

-

Add the solution of this compound dropwise to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for a period of 1 to 12 hours, while monitoring the reaction progress by TLC.

-

Upon completion of the reaction, quench the mixture by the addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted-3-fluoro-4-nitrobenzamide.

Applications in Drug Discovery

The unique substitution pattern of this compound makes it a valuable synthon in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pKa of adjacent functional groups. The nitro group, while sometimes associated with toxicity, can also serve as a handle for further functionalization, for instance, through reduction to an amine, or can act as a key pharmacophoric element.

This scaffold is particularly relevant in the synthesis of heterocyclic compounds, which are prevalent in many approved drugs. For example, the related compound, 3-fluoro-4-nitrobenzaldehyde oxime, is a precursor for isoxazole derivatives known to exhibit a range of biological activities, including kinase inhibition.

While specific drug candidates synthesized directly from this compound are not extensively documented in publicly available literature, its utility as a building block for "healing drugs" suggests its incorporation into various therapeutic agents. The general class of fluorinated nitroaromatics is of significant interest in the development of kinase inhibitors, which are a cornerstone of modern cancer therapy.

References

An In-depth Technical Guide to 4-Fluoro-3-nitrobenzoyl chloride: Synthesis, Properties, and Applications in Drug Development

For Immediate Release

This technical guide provides a comprehensive overview of 4-Fluoro-3-nitrobenzoyl chloride, a key chemical intermediate for researchers, scientists, and professionals in the field of drug development. This document outlines its chemical identity, molecular structure, physical and chemical properties, detailed synthesis protocols, and its significant role as a building block in the synthesis of targeted cancer therapies.

Chemical Identity and Molecular Structure

CAS Number: 400-94-2

IUPAC Name: 4-Fluoro-3-nitrobenzoyl chloride

Molecular Formula: C₇H₃ClFNO₃

Molecular Weight: 203.55 g/mol

Molecular Structure:

Canonical SMILES: C1=CC(=C(C=C1C(=O)Cl)--INVALID-LINK--[O-])F

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Fluoro-3-nitrobenzoyl chloride is presented in the table below for easy reference.

| Property | Value |

| Melting Point | 25-27.5 °C |

| Boiling Point | 281.4 °C at 760 mmHg |

| Density | 1.543 g/cm³ |

| Flash Point | 124 °C |

| Appearance | Yellowish crystalline solid or liquid |

| Solubility | Reacts with water. Soluble in many organic solvents. |

Experimental Protocols

Detailed methodologies for the synthesis of 4-Fluoro-3-nitrobenzoyl chloride, starting from the nitration of 4-fluorobenzoic acid, are provided below.

Synthesis of 4-Fluoro-3-nitrobenzoic Acid

This protocol outlines the nitration of 4-fluorobenzoic acid to produce the direct precursor for 4-Fluoro-3-nitrobenzoyl chloride.

Materials:

-

4-Fluorobenzoic acid

-

Concentrated sulfuric acid (98%)

-

Potassium nitrate

-

Crushed ice

-

Deionized water

-

Toluene

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 50.0 g (0.36 mol) of 4-fluorobenzoic acid in 180 mL of concentrated sulfuric acid.

-

While maintaining the temperature below 10 °C, slowly add 39.7 g (0.39 mol) of potassium nitrate in portions.

-

After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

Slowly pour the reaction mixture over 800 g of crushed ice with vigorous stirring.

-

Allow the resulting slurry to stand at room temperature overnight to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with deionized water.

-

Dry the product by azeotropic distillation with toluene to yield 4-fluoro-3-nitrobenzoic acid as a light-yellow solid (yield: ~90%).[1]

Synthesis of 4-Fluoro-3-nitrobenzoyl chloride

This protocol describes the conversion of 4-fluoro-3-nitrobenzoic acid to the corresponding acid chloride using thionyl chloride.

Materials:

-

4-Fluoro-3-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM) or another inert solvent

Procedure:

-

In a flame-dried, round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), suspend the dried 4-fluoro-3-nitrobenzoic acid in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).

-

Add a catalytic amount of N,N-dimethylformamide (e.g., a few drops).

-

Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the suspension via a dropping funnel. The reaction is exothermic and will evolve gas.

-

After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours, or until the reaction is complete (cessation of gas evolution and dissolution of the solid).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude 4-fluoro-3-nitrobenzoyl chloride can be purified by vacuum distillation or used directly in subsequent reactions.

Applications in Drug Development: Synthesis of Regorafenib

4-Fluoro-3-nitrobenzoyl chloride is a critical building block in the synthesis of multi-kinase inhibitors, a class of targeted cancer therapies. A prominent example is its use in the synthesis of Regorafenib, an oral multi-kinase inhibitor used in the treatment of metastatic colorectal cancer and gastrointestinal stromal tumors.[2][3][4]

The synthesis of Regorafenib involves the formation of an amide bond, for which 4-fluoro-3-nitrobenzoyl chloride (or its corresponding carboxylic acid, which is activated in situ) is a key reactant. The general synthetic workflow is depicted below.

Caption: Synthetic workflow for a key precursor of Regorafenib.

Mechanism of Action of Regorafenib: A Downstream Application

Regorafenib functions by inhibiting multiple protein kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[2][3][4] Understanding the signaling pathways targeted by drugs derived from intermediates like 4-fluoro-3-nitrobenzoyl chloride is crucial for drug development professionals. The diagram below illustrates the key signaling pathways inhibited by Regorafenib.

Caption: Key signaling pathways inhibited by Regorafenib.

This technical guide provides essential information on 4-Fluoro-3-nitrobenzoyl chloride for professionals engaged in chemical research and pharmaceutical development. The detailed protocols and application examples are intended to facilitate its synthesis and utilization in the creation of novel therapeutic agents.

References

An In-depth Technical Guide to the Spectral Analysis of 3-Fluoro-4-nitrobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectral Data

The following tables summarize the predicted spectral data for 3-Fluoro-4-nitrobenzoyl chloride.

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-2 | ~8.5 | d | J(H,H) = ~2 |

| H-5 | ~8.3 | dd | J(H,H) = ~8, J(H,F) = ~6 |

| H-6 | ~7.9 | t | J(H,H) = ~8 |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| C=O | ~165 |

| C-NO₂ | ~150 (d, J(C,F) = ~3 Hz) |

| C-F | ~160 (d, J(C,F) = ~260 Hz) |

| C-COCl | ~135 (d, J(C,F) = ~3 Hz) |

| CH (ortho to NO₂) | ~125 |

| CH (ortho to F) | ~118 (d, J(C,F) = ~20 Hz) |

| CH (meta to both) | ~128 (d, J(C,F) = ~5 Hz) |

| ¹⁹F NMR | Predicted Chemical Shift (ppm) |

| Ar-F | -110 to -120 |

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1780 - 1750 | Strong | C=O stretch (acid chloride) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1530, ~1350 | Strong | Asymmetric and symmetric NO₂ stretch |

| ~1250 | Strong | C-F stretch |

| ~850 | Strong | C-Cl stretch |

| ~800-900 | Medium-Strong | C-H out-of-plane bend |

Table 3: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Predicted Identity | Notes |

| 203/205 | [M]⁺ | Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| 168 | [M-Cl]⁺ | Loss of chlorine radical |

| 138 | [M-Cl-NO]⁺ | Loss of chlorine and nitric oxide |

| 122 | [M-COCl-NO₂]⁺ | Loss of benzoyl chloride and nitro groups |

| 108 | [M-Cl-NO₂]⁺ | Loss of chlorine and nitro group |

| 94 | [C₆H₃F]⁺ | Fluorophenyl fragment |

| 75 | [C₆H₃]⁺ | Phenyl fragment |

Experimental Protocols

The following are general protocols for the spectral analysis of aromatic acid chlorides like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The use of an internal standard such as tetramethylsilane (TMS) is recommended for referencing ¹H and ¹³C NMR spectra. For ¹⁹F NMR, an external reference like CFCl₃ can be used.

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-5 seconds, and a pulse angle of 30-45 degrees.

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher (for a 400 MHz ¹H) NMR spectrometer.

-

Parameters: Acquire a proton-decoupled spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Spectroscopy:

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid at room temperature, a thin film can be prepared between two KBr or NaCl plates.

-

Solid (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorption in the regions of interest. Use an appropriate IR solution cell.

-

-

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters: Record the spectrum typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or solvent) first, which is then automatically subtracted from the sample spectrum. An appropriate number of scans (e.g., 16-32) should be co-added to improve the signal-to-noise ratio.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

-

Data Acquisition (Electron Ionization - EI):

-

Instrument: A mass spectrometer with an EI source, often coupled with a Gas Chromatography (GC) system for sample introduction.

-

Parameters: The sample is introduced into the high vacuum source where it is bombarded with electrons (typically at 70 eV). This causes ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z).

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Instrument: A mass spectrometer with an ESI source, typically coupled with a Liquid Chromatography (LC) system.

-

Parameters: The sample solution is sprayed into the ESI source, creating charged droplets from which ions are desorbed. This is a softer ionization technique that often results in a more prominent molecular ion peak and less fragmentation compared to EI.

-

Visualizations

Caption: Workflow for the spectral analysis of a synthesized compound.

References

An In-depth Technical Guide to the Reaction Mechanism of 3-Fluoro-4-nitrobenzoyl Chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the reaction between 3-fluoro-4-nitrobenzoyl chloride and primary amines, a fundamental transformation in modern organic synthesis, particularly within the pharmaceutical industry. The document elucidates the core reaction mechanism, explores the significant influence of the aromatic ring's substituents on reactivity, and presents detailed experimental protocols. Quantitative data from related reactions are summarized for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound is a highly reactive acylating agent frequently employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its utility stems from the presence of a reactive acyl chloride group, which is further activated by the strong electron-withdrawing properties of the fluoro and nitro substituents on the aromatic ring.[1][2] The reaction of this compound with primary amines is a cornerstone of amide bond formation, a linkage prevalent in a vast number of marketed drugs.[3] Understanding the nuances of this reaction's mechanism, kinetics, and experimental execution is critical for optimizing synthetic routes, improving yields, and ensuring product purity.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction between this compound and a primary amine proceeds via a well-established nucleophilic acyl substitution mechanism.[2][4][5] This is a two-step addition-elimination process. Acyl chlorides are among the most reactive carboxylic acid derivatives due to the strong inductive effect of the chlorine atom, which polarizes the carbonyl carbon and makes it highly electrophilic.[6][7]

Step 1: Nucleophilic Attack and Formation of the Tetrahedral Intermediate The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acyl chloride. The lone pair of electrons on the nitrogen atom of the amine forms a new carbon-nitrogen bond. Simultaneously, the pi electrons of the carbonyl group move to the oxygen atom, creating a negatively charged tetrahedral intermediate.[5][8][9]

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is transient and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. This concerted step results in the expulsion of the chloride ion, an excellent leaving group, to yield a protonated amide.[8][9]

Step 3: Deprotonation The resulting protonated amide is then deprotonated by a base present in the reaction mixture. Typically, a second equivalent of the primary amine or an added non-nucleophilic base (like triethylamine or pyridine) acts as a proton scavenger.[2][10] This neutralization step is crucial as it prevents the formation of amine hydrochlorides, which would render the amine non-nucleophilic and halt the reaction.[11]

Caption: Nucleophilic acyl substitution mechanism.

Influence of Aromatic Substituents on Reactivity

The reactivity of the benzoyl chloride is significantly enhanced by the electronic effects of the 3-fluoro and 4-nitro substituents.

-

4-Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic substitution but, more importantly in this context, it strongly increases the electrophilicity of the carbonyl carbon through both inductive (-I) and resonance (-M) effects. This heightened positive character on the carbonyl carbon makes it a more potent target for nucleophiles, thereby accelerating the rate of reaction.[2]

-

3-Fluoro Group (-F): The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), further increasing the electrophilicity of the carbonyl carbon. While halogens can have a minor electron-donating resonance effect (+M), the inductive effect is dominant in influencing the reactivity of the acyl group.[1]

The combined effect of these two electron-withdrawing groups makes this compound exceptionally reactive, allowing for rapid and efficient amide formation, often at low temperatures.

Quantitative Data

While specific kinetic data for the reaction of this compound with a wide array of primary amines is not extensively published, the reactivity can be inferred from related systems. For instance, the reaction of 3-fluorobenzoyl chloride with aniline in the presence of triethylamine at room temperature has been shown to reach completion in less than five minutes.[3] Given the additional activating effect of the 4-nitro group, the reaction of the title compound is expected to be even faster.

The following table summarizes typical conditions and outcomes for related amide syntheses from acyl chlorides, which are broadly applicable to the target reaction.

| Acyl Chloride Substrate | Amine Nucleophile | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Fluorobenzoyl chloride | Benzylamine | Et₃N (1.1) | Cyrene™ | 0 to RT | 1 | 90-95 |

| 3-Fluorobenzoyl chloride | Aniline | Et₃N (1.1) | Cyrene™ | RT | < 0.1 | >95 (conv.) |

| 4-(Methylamino)-3-nitrobenzoyl chloride | Secondary Amine | Et₃N (1.2-1.5) | DCM | 0 to RT | 1-4 | High |

Data is representative and compiled from analogous reactions reported in the literature.[2][3][12]

Experimental Protocols

The following is a generalized, robust protocol for the synthesis of an N-substituted 3-fluoro-4-nitrobenzamide.

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.0-1.1 eq)

-

Triethylamine (Et₃N) or other non-nucleophilic base (1.1-1.2 eq)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Round-bottom flask, magnetic stirrer, dropping funnel, inert gas line (N₂ or Ar)

-

Standard work-up reagents (water, 1M HCl, sat. NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0-1.1 eq) and triethylamine (1.1-1.2 eq) in anhydrous DCM.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a separate portion of anhydrous DCM and transfer it to a dropping funnel.

-

Reaction: Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes. A precipitate of triethylammonium chloride will typically form.[12]

-

Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution, and finally with brine.

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The resulting crude amide product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Caption: General experimental workflow for amide synthesis.

Conclusion

The reaction of this compound with primary amines is a highly efficient and rapid method for the synthesis of N-substituted amides. The reaction proceeds through a nucleophilic acyl substitution mechanism, the rate of which is significantly enhanced by the strong electron-withdrawing effects of the 4-nitro and 3-fluoro substituents. The straightforward reaction conditions and typically high yields make this transformation a valuable tool for medicinal chemists and process development scientists. A thorough understanding of the mechanism and adherence to established protocols are essential for successfully leveraging this powerful synthetic reaction.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. pure.hud.ac.uk [pure.hud.ac.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. asianpubs.org [asianpubs.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electrophilicity of the Carbonyl Carbon in 3-Fluoro-4-nitrobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilicity of the carbonyl carbon in 3-Fluoro-4-nitrobenzoyl chloride, a key reactive intermediate in organic synthesis. The document elucidates the electronic factors contributing to its reactivity, provides estimated quantitative data based on analogous compounds, and details relevant experimental protocols.

Core Concepts: Understanding Carbonyl Electrophilicity

The reactivity of this compound in nucleophilic acyl substitution reactions is fundamentally governed by the electrophilicity of its carbonyl carbon. A higher degree of positive charge on this carbon atom enhances its susceptibility to attack by nucleophiles. The substitution of the benzene ring with both a fluorine atom and a nitro group significantly modulates this electrophilicity through inductive and resonance effects.

-

Inductive Effects: Both the fluorine atom and the nitro group are strongly electronegative. They exert a powerful electron-withdrawing inductive effect (-I) on the aromatic ring. This effect is transmitted to the carbonyl group, leading to a significant withdrawal of electron density from the carbonyl carbon and, consequently, a substantial increase in its electrophilicity.

-

Resonance Effects: The nitro group exhibits a strong electron-withdrawing resonance effect (-M), which further delocalizes electron density from the aromatic ring and the carbonyl group. This resonance delocalization places a partial positive charge on the carbon atom to which the carbonyl group is attached, thereby increasing the electrophilicity of the carbonyl carbon. The fluorine atom, while having a -I effect, also possesses a +M (electron-donating) resonance effect due to its lone pairs. However, for halogens, the inductive effect is generally considered to be more dominant than the resonance effect in influencing reactivity.

The combination of these potent electron-withdrawing groups makes the carbonyl carbon of this compound highly electrophilic and, therefore, highly reactive towards nucleophiles.

Data Presentation

Table 1: Physicochemical Properties of 4-Fluoro-3-nitrobenzoyl chloride

| Property | Value | Source |

| IUPAC Name | 4-Fluoro-3-nitrobenzoyl chloride | PubChem |

| CAS Number | 400-94-2 | PubChem |

| Molecular Formula | C₇H₃ClFNO₃ | PubChem |

| Molecular Weight | 203.55 g/mol | PubChem |

| Appearance | Yellow to orange crystalline powder (typical for nitroaromatic compounds) | Inferred |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Hazards | Corrosive, causes severe skin burns and eye damage, harmful if swallowed or inhaled. | PubChem |

Table 2: Comparative ¹³C NMR Data of the Carbonyl Carbon in Substituted Benzoyl Chlorides

The ¹³C NMR chemical shift of the carbonyl carbon is a sensitive probe of its electronic environment. A downfield shift (higher ppm value) correlates with a more deshielded, and thus more electrophilic, carbon nucleus.

| Compound | Substituent(s) | Carbonyl Carbon (C=O) Chemical Shift (ppm) | Source |

| Benzoyl chloride | -H | ~168 | Standard textbook data |

| 4-Fluorobenzoyl chloride | 4-F | Data not specifically found, but expected to be slightly downfield of benzoyl chloride. | - |

| m-Nitrobenzoyl chloride | 3-NO₂ | Data available, specific value not provided in abstract. | ChemicalBook[1] |

| p-Nitrobenzoyl chloride | 4-NO₂ | Data available, specific value not provided in abstract. | ChemicalBook[2] |

| 4-Fluoro-3-nitrobenzoyl chloride | 4-F, 3-NO₂ | Estimated >168 ppm | Inferred |

Estimation Justification: The presence of two strong electron-withdrawing groups (fluoro and nitro) is expected to significantly deshield the carbonyl carbon, shifting its resonance downfield compared to unsubstituted benzoyl chloride.

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound and its subsequent reaction with a nucleophile, which serves to demonstrate the electrophilicity of the carbonyl carbon.

Synthesis of this compound

This two-step synthesis starts with the nitration of 4-fluorobenzoic acid, followed by chlorination of the resulting carboxylic acid.

Step 1: Synthesis of 4-Fluoro-3-nitrobenzoic acid [3]

-

Materials:

-

4-Fluorobenzoic acid

-

Potassium nitrate

-

Concentrated sulfuric acid

-

Crushed ice

-

Toluene

-

-

Procedure:

-

In a flask submerged in an ice bath, dissolve 4-fluorobenzoic acid (1.0 eq.) in concentrated sulfuric acid.

-

Slowly add potassium nitrate (1.1 eq.) in portions, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature overnight.

-

Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

Allow the resulting precipitate to stand, then collect the solid by vacuum filtration.

-

Wash the solid thoroughly with cold water.

-

Dry the product, 4-fluoro-3-nitrobenzoic acid, for instance, by azeotropic distillation with toluene to yield a light yellow solid.

-

Step 2: Synthesis of 4-Fluoro-3-nitrobenzoyl chloride (Adapted from procedures for analogous compounds[4][5])

-

Materials:

-

4-Fluoro-3-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (optional, for azeotropic removal of excess SOCl₂)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), place 4-fluoro-3-nitrobenzoic acid (1.0 eq.).

-

Add an excess of thionyl chloride (e.g., 2-4 eq.).

-

Add a catalytic amount of anhydrous DMF (e.g., a few drops).

-

Heat the mixture to reflux (typically around 80-90 °C) and maintain for 2-4 hours, or until the evolution of gas ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, anhydrous toluene can be added and subsequently evaporated under reduced pressure.

-

The resulting crude 4-fluoro-3-nitrobenzoyl chloride, a yellow solid or oil, can be used directly in the next step or purified by vacuum distillation or recrystallization.

-

Amidation Reaction: A Demonstration of Electrophilicity

The high electrophilicity of the carbonyl carbon in 4-fluoro-3-nitrobenzoyl chloride allows for facile reaction with a wide range of nucleophiles, such as amines, to form amides.

-

Materials:

-

4-Fluoro-3-nitrobenzoyl chloride

-

A primary or secondary amine (e.g., benzylamine)

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and the non-nucleophilic base (1.1 eq.) in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve 4-fluoro-3-nitrobenzoyl chloride (1.0 eq.) in the anhydrous solvent.

-

Add the solution of 4-fluoro-3-nitrobenzoyl chloride dropwise to the cooled amine solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.

-

The product can be further purified by recrystallization or column chromatography.

-

Visualizations

Synthesis Workflow

Caption: Synthesis of this compound.

Nucleophilic Acyl Substitution Mechanism

Caption: General mechanism for amidation.

Logical Relationship of Substituent Effects

Caption: Influence of substituents on electrophilicity.

References

A Comprehensive Technical Guide to the Applications of 3-Fluoro-4-nitrobenzoyl Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-nitrobenzoyl chloride is a versatile bifunctional reagent in organic synthesis, prized for its utility in constructing complex molecular architectures. Its reactivity is dominated by the acyl chloride group, which readily participates in nucleophilic acyl substitution reactions, while the fluorinated and nitrated aromatic ring offers sites for further functionalization. This technical guide provides an in-depth exploration of the primary applications of this compound, with a focus on amide bond formation, esterification, and Friedel-Crafts acylation. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate its practical use in research and development, particularly in the synthesis of pharmaceutical intermediates and other high-value organic compounds.

Introduction

This compound is a key building block in medicinal chemistry and organic synthesis. The presence of an electron-withdrawing nitro group and a fluorine atom on the benzene ring enhances the electrophilicity of the acyl chloride, making it a highly reactive acylating agent. This heightened reactivity allows for efficient reactions with a wide range of nucleophiles under mild conditions. Furthermore, the nitro group can be readily reduced to an amine, and the fluorine atom can be displaced via nucleophilic aromatic substitution, opening avenues for diverse downstream modifications. This guide will detail the primary synthetic applications of this reagent, providing practical protocols and data for its effective utilization.

Synthesis of this compound

The standard laboratory synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 3-fluoro-4-nitrobenzoic acid. This precursor is typically prepared by the oxidation of 3-fluoro-4-nitrotoluene.

Synthesis of 3-Fluoro-4-nitrobenzoic Acid

A common method for the synthesis of 3-fluoro-4-nitrobenzoic acid is the oxidation of 3-fluoro-4-nitrotoluene using a strong oxidizing agent such as potassium dichromate in an acidic medium.

Experimental Protocol: Oxidation of 3-Fluoro-4-nitrotoluene [1]

-

Materials:

-

2-Fluoro-4-methyl-1-nitro-benzene (1.0 g, 12.9 mmol)

-

Potassium dichromate (5.04 g, 17.16 mmol)

-

Glacial acetic acid (8 mL)

-

Concentrated sulfuric acid (3.6 mL)

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

To a suspension of potassium dichromate in glacial acetic acid, add 2-fluoro-4-methyl-1-nitro-benzene portion-wise, followed by the addition of concentrated sulfuric acid.

-

Heat the reaction mixture to 120°C for 2 hours.

-

Allow the mixture to cool to ambient temperature.

-

Quench the reaction with crushed ice and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

-

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |

| 2-Fluoro-4-methyl-1-nitro-benzene | 155.13 | 1.0 | 12.9 | 1 |

| Potassium dichromate | 294.18 | 5.04 | 17.16 | 1.33 |

| Product | Yield (%) | Physical Form |

| 3-Fluoro-4-nitrobenzoic acid | 83 | White solid |

Synthesis Pathway for 3-Fluoro-4-nitrobenzoic Acid

Caption: Oxidation of 3-fluoro-4-nitrotoluene.

Conversion to this compound

The conversion of 3-fluoro-4-nitrobenzoic acid to the corresponding acyl chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

3-Fluoro-4-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene or dichloromethane (DCM)

-

-

Procedure:

-

Suspend 3-fluoro-4-nitrobenzoic acid (1.0 eq) in anhydrous toluene or DCM in a round-bottom flask equipped with a reflux condenser.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.

-

Allow the reaction to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude this compound, which can be used in the next step without further purification.

-

Synthesis of the Acyl Chloride

Caption: Conversion to the acyl chloride.

Applications in Organic Synthesis

Amide Bond Formation

One of the most common applications of this compound is the synthesis of N-substituted amides. The high reactivity of the acyl chloride allows for facile reaction with a wide range of primary and secondary amines.

Experimental Protocol: General Procedure for Amide Synthesis

-

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.0-1.2 eq)

-

Triethylamine (Et₃N) or other non-nucleophilic base (1.2-1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine and triethylamine in anhydrous DCM.

-

Cool the solution to 0 °C using an ice-water bath.

-

In a separate flask, dissolve this compound in anhydrous DCM.

-

Add the acyl chloride solution dropwise to the cooled, stirring amine solution over 15-30 minutes.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

-

Quantitative Data for Representative Amide Syntheses:

| Amine Substrate | Product | Reaction Time (h) | Yield (%) |

| Aniline | N-phenyl-3-fluoro-4-nitrobenzamide | 2 | >90 |

| 4-Methylaniline | N-(4-methylphenyl)-3-fluoro-4-nitrobenzamide | 2 | >90 |

| Morpholine | (3-fluoro-4-nitrophenyl)(morpholino)methanone | 1.5 | >95 |

Amide Synthesis Workflow

Caption: Workflow for amide synthesis.

Esterification

This compound reacts readily with alcohols and phenols to form the corresponding esters. These reactions are often catalyzed by a non-nucleophilic base such as pyridine.

Experimental Protocol: General Procedure for Ester Synthesis

-

Materials:

-

This compound (1.0 eq)

-

Alcohol or phenol (1.0 eq)

-

Pyridine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol and pyridine in anhydrous DCM.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add a solution of this compound in anhydrous DCM.

-

Stir the reaction at room temperature or heat to reflux as needed, monitoring by TLC.

-

Upon completion, wash the mixture with water, 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude ester by column chromatography or recrystallization.

-

-

Quantitative Data for Representative Ester Syntheses:

| Alcohol/Phenol Substrate | Product | Reaction Time (h) | Yield (%) |

| Ethanol | Ethyl 3-fluoro-4-nitrobenzoate | 3 (reflux) | ~90[2] |

| Phenol | Phenyl 3-fluoro-4-nitrobenzoate | 4 | >85 |

| 4-Methoxyphenol | 4-Methoxyphenyl 3-fluoro-4-nitrobenzoate | 4 | >90 |

Ester Synthesis Workflow

Caption: Workflow for ester synthesis.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[3] this compound can be used as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3] However, the presence of the deactivating nitro group on the benzoyl chloride can make the reaction more challenging compared to reactions with simpler acyl chlorides. The aromatic substrate must be sufficiently activated for the reaction to proceed efficiently.

Experimental Protocol: Friedel-Crafts Acylation of Anisole

-

Materials:

-

This compound (1.0 eq)

-

Anisole (1.1 eq)

-

Anhydrous Aluminum chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, suspend anhydrous AlCl₃ in anhydrous DCM and cool to 0°C.

-

Slowly add a solution of this compound in anhydrous DCM to the AlCl₃ suspension.

-

Stir the mixture at 0°C for 30 minutes.

-

Add a solution of anisole in anhydrous DCM dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Carefully quench the reaction by slowly pouring it onto crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

-

Expected Products and Regioselectivity: The methoxy group of anisole is an ortho-, para-director. Therefore, the major product is expected to be (4-methoxyphenyl)(3-fluoro-4-nitrophenyl)methanone, with the ortho-substituted isomer as a minor product.

Friedel-Crafts Acylation Pathway

Caption: Friedel-Crafts acylation of anisole.

Applications in Medicinal Chemistry

This compound is a valuable building block in the synthesis of kinase inhibitors and other biologically active molecules.[4] The 3-fluoro-4-nitrophenyl moiety is a common scaffold in many pharmaceutical compounds. The nitro group can be reduced to an amine, which can then be further functionalized to interact with key residues in biological targets.

Logical Relationship in Kinase Inhibitor Synthesis

Caption: General synthetic route to kinase inhibitors.

Conclusion

This compound is a highly versatile and reactive intermediate in organic synthesis. Its ability to readily form amide and ester bonds, coupled with the potential for further modification of the aromatic ring, makes it an invaluable tool for the construction of complex molecules. The detailed protocols and data presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this reagent in their synthetic endeavors, particularly in the pursuit of novel therapeutics and other advanced materials.

References

An In-depth Technical Guide to the Safe Handling of 3-Fluoro-4-nitrobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-nitrobenzoyl chloride (CAS Number: 157665-51-5) is a reactive acyl chloride compound frequently utilized as a building block in organic synthesis.[1][2][3][4] Its utility in the development of novel pharmaceutical agents and other complex organic molecules necessitates a thorough understanding of its chemical properties and the safety precautions required for its handling. This guide provides a comprehensive overview of the essential safety protocols, physical and chemical data, and emergency procedures related to this compound to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 157665-51-5[1][2][3][4] |

| Molecular Formula | C₇H₃ClFNO₃ |

| Molecular Weight | 203.55 g/mol |

| Appearance | White to yellow or brown low melting solid/powder[1] |

| Melting Point | 23-25 °C |

| Boiling Point | 281 °C |

| Density | 1.543 g/cm³ |

| Flash Point | 124 °C |

Hazard Identification and Safety Precautions

This compound is a corrosive and water-reactive substance that requires careful handling in a controlled laboratory environment.

Primary Hazards:

-

Corrosive: Causes severe skin burns and eye damage.

-

Water-Reactive: Reacts with water and moisture to produce corrosive hydrogen chloride (HCl) gas.

-

Lachrymator: Vapors can cause irritation and tearing of the eyes.

-

Toxic if Inhaled or Swallowed: May be harmful if ingested or if its dust or vapors are inhaled.

Personal Protective Equipment (PPE):

When handling this compound, the following personal protective equipment is mandatory:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber).

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes. An apron may be necessary when handling larger quantities.[5]

-

Respiratory Protection: All handling of the solid and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust and vapors.[6] For emergencies or situations with potential for high exposure, a self-contained breathing apparatus (SCBA) may be required.

Experimental Protocols

Due to its reactive nature, this compound is a versatile reagent for introducing the 3-fluoro-4-nitrobenzoyl moiety into various molecules. Below are general yet detailed methodologies for common reactions.

General Protocol for Amide Synthesis

This protocol outlines a typical procedure for the acylation of an amine with this compound.

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA))

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dry, inert atmosphere-flushed round-bottom flask, dissolve the amine (1.0 equivalent) and the tertiary amine base (1.2 equivalents) in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.1 equivalents) in the anhydrous solvent.

-

Add the this compound solution dropwise to the cooled amine solution over a period of 15-30 minutes with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.

-

Purify the crude product by recrystallization or column chromatography.

General Protocol for Friedel-Crafts Acylation

This protocol describes the acylation of an aromatic compound using this compound in the presence of a Lewis acid catalyst.[5][7][8][9][10]

Materials:

-

This compound

-

Aromatic substrate (e.g., benzene, toluene)

-

Anhydrous Lewis acid catalyst (e.g., Aluminum chloride (AlCl₃))

-

Anhydrous inert solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a reflux condenser

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry, inert atmosphere-flushed round-bottom flask, add the anhydrous Lewis acid catalyst (1.2 equivalents) and the anhydrous solvent.

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve the aromatic substrate (1.0 equivalent) and this compound (1.1 equivalents) in the anhydrous solvent.

-

Add this solution dropwise to the cooled Lewis acid suspension over 30-60 minutes with vigorous stirring.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux for 1-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to 0 °C and quench by the very slow and careful addition of crushed ice, followed by cold water.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers and wash with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

-

Purify the resulting ketone by distillation, recrystallization, or column chromatography.

Safe Handling and Storage Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

References

- 1. This compound, CasNo.157665-51-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 2. This compound | 157665-51-5 [sigmaaldrich.com]

- 3. This compound | CAS#:157665-51-5 | Chemsrc [chemsrc.com]

- 4. chemazone.com [chemazone.com]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. 157665-51-5化工百科 – 960化工网 [chem960.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. websites.umich.edu [websites.umich.edu]

- 9. benchchem.com [benchchem.com]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

An In-depth Technical Guide to 3-Fluoro-4-nitrobenzoyl chloride: Commercial Availability, Purity, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-4-nitrobenzoyl chloride (CAS No. 157665-51-5), a key chemical intermediate in the synthesis of complex organic molecules. This document details its commercial availability, typical purity levels, a representative synthetic protocol, and methods for its analysis. While not directly implicated in specific signaling pathways, its utility as a building block in the development of novel therapeutics is highlighted through a hypothetical experimental workflow.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available compound typically ranges from 95% to over 99%, catering to different research and development needs. Below is a summary of representative suppliers and their stated purities.

| Supplier | CAS Number | Stated Purity |

| ACUBIOCHEM | 157665-51-5 | Inquire for details |

| Molbase | 157665-51-5 | Inquire for details |

| 007Chemicals | 157665-51-5 | 95% |

| Zhejiang Jiuzhou Chem Co.,Ltd | 157665-51-5 | 99%[1] |

| Shanghai Kehua Bio | 157665-51-5 | 95.00% |

Representative Synthesis Protocol

The synthesis of this compound is typically achieved in a two-step process starting from a commercially available precursor. The following is a representative experimental protocol based on established chemical transformations.

Step 1: Synthesis of 3-Fluoro-4-nitrobenzoic acid

Several methods are reported for the synthesis of 3-Fluoro-4-nitrobenzoic acid. One common approach involves the oxidation of 3-fluoro-4-nitrotoluene.[2]

-

Materials: 3-fluoro-4-nitrotoluene, sodium dichromate (Na₂Cr₂O₇), concentrated sulfuric acid (H₂SO₄), water, 2% sodium hydroxide (NaOH) solution, concentrated hydrochloric acid (HCl), ethyl acetate.

-

Procedure:

-

A solution of 3-fluoro-4-nitrotoluene (2g, 12.82mmol) in 13mL of water containing 5.72g of Na₂Cr₂O₇ is treated with 14.2mL of concentrated sulfuric acid, added dropwise.

-

The mixture is stirred at room temperature for one hour and then diluted with 20mL of water.

-

The mixture is filtered, and the recovered solid is slowly heated in 50mL of a 2% sodium hydroxide solution.

-

The resulting solution is cooled and filtered. The filtrate is then acidified with concentrated HCl.

-

The aqueous phase is extracted twice with 100mL portions of ethyl acetate.

-

The combined organic extracts are washed with 100mL of a saturated sodium chloride solution, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under vacuum to yield 3-Fluoro-4-nitrobenzoic acid.

-

Step 2: Conversion of 3-Fluoro-4-nitrobenzoic acid to this compound

The conversion of the carboxylic acid to the acid chloride can be achieved using a variety of chlorinating agents, such as thionyl chloride (SOCl₂) or oxalyl chloride.[3]

-

Materials: 3-Fluoro-4-nitrobenzoic acid, thionyl chloride (SOCl₂), and a suitable solvent (e.g., toluene).

-

Procedure:

-

3-Fluoro-4-nitrobenzoic acid is suspended in a minimal amount of dry toluene.

-

An excess of thionyl chloride (approximately 2-3 equivalents) is added to the suspension.

-

The reaction mixture is heated to reflux and maintained at this temperature until the reaction is complete (typically monitored by the cessation of gas evolution).

-

After the reaction is complete, the excess thionyl chloride and toluene are removed by distillation under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation.

-

References

Methodological & Application

Application Notes and Protocols for HPLC Analysis of Amino Acids via 3-Fluoro-4-nitrobenzoyl chloride (FNBC) Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of amino acids is critical in a multitude of research and development areas, including proteomics, drug discovery, clinical diagnostics, and food science. High-Performance Liquid Chromatography (HPLC) is a powerful technique for amino acid analysis, but most amino acids lack a native chromophore, necessitating a derivatization step to enable sensitive UV detection. This application note describes a detailed protocol for the pre-column derivatization of primary and secondary amino acids using 3-Fluoro-4-nitrobenzoyl chloride (FNBC).

FNBC is a highly reactive reagent that rapidly and quantitatively reacts with the amino groups of amino acids to form stable, N-substituted benzamide derivatives. The nitro group in the FNBC molecule provides a strong chromophore, allowing for highly sensitive detection of the derivatized amino acids by HPLC with UV detection. This method offers a robust and reproducible approach for the analysis of amino acids in a variety of sample matrices.

Disclaimer: The following protocol is a representative method based on the established reactivity of analogous benzoyl chloride derivatizing agents. As a specific, validated protocol for this compound is not widely available in published literature, optimization of the reaction and chromatographic conditions for specific applications is recommended.

Principle of Derivatization

The derivatization reaction is a nucleophilic acyl substitution. The amino group of the amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion, forming a stable amide bond and hydrochloric acid. The reaction is typically carried out in a buffered, alkaline solution to neutralize the liberated HCl and drive the reaction to completion.

Experimental Protocols

Reagent and Standard Preparation

-

Amino Acid Standard Stock Solution (1000 µM): Prepare a stock solution containing a mixture of all amino acids of interest at a concentration of 1000 µM in 0.1 M HCl. Store at 4°C.

-

Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 900 mL of HPLC-grade water. Adjust the pH to 9.0 with 1 M NaOH and bring the final volume to 1 L with HPLC-grade water.

-

Derivatization Reagent Solution (70 mM FNBC): Accurately weigh 130 mg of this compound and dissolve in 10 mL of anhydrous acetonitrile. Note: This solution is moisture-sensitive and should be prepared fresh daily.

-

Quenching Solution (2 M HCl): Carefully add 16.7 mL of concentrated HCl to 83.3 mL of HPLC-grade water.

Derivatization Procedure

-

Sample Preparation: In a microcentrifuge tube, add 100 µL of the amino acid standard solution or sample extract.

-

Buffering: Add 200 µL of 0.1 M borate buffer (pH 9.0) to the sample and vortex for 10 seconds.

-

Derivatization: Add 100 µL of the 70 mM FNBC solution to the buffered sample.

-

Reaction: Immediately vortex the mixture for 1 minute. Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

-

Termination: After incubation, cool the mixture to room temperature. Stop the reaction by adding 50 µL of 2 M HCl to neutralize the excess base and quench the unreacted derivatizing reagent.

-

Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

-

Analysis: Inject 10-20 µL of the filtered solution into the HPLC system.

HPLC System and Conditions

The following HPLC conditions are a recommended starting point and may require optimization for specific amino acid separations.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 20 mM Sodium Acetate buffer, pH 4.9 |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

Gradient Elution Program

A gradient elution is necessary to separate the derivatized amino acids.

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 90 | 10 |

| 35 | 40 | 60 |

| 40 | 10 | 90 |

| 45 | 10 | 90 |

| 46 | 90 | 10 |

| 55 | 90 | 10 |

Data Presentation

The following table summarizes the expected quantitative performance of the method, adapted from validated methods using analogous derivatizing agents.[1]

| Parameter | Expected Performance |

| Linearity Range | 10 - 1000 µM |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 2 - 7 µM (S/N = 3) |

| Limit of Quantification (LOQ) | 7 - 25 µM (S/N = 10) |

| Precision (RSD%) | < 5% |

| Accuracy (Recovery %) | 95 - 105% |

Visualizations

Derivatization and Analysis Workflow

Caption: Workflow for amino acid derivatization with FNBC and subsequent HPLC analysis.

Signaling Pathway of Derivatization

Caption: Reaction schematic for the derivatization of an amino acid with FNBC.

References

Application Notes and Protocols for the Derivatization of Phenols using 3-Fluoro-4-nitrobenzoyl chloride for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds are a broad class of molecules that include neurotransmitters, environmental pollutants, and active pharmaceutical ingredients. Their accurate quantification is crucial in various scientific disciplines. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of phenols by GC-MS can be challenging due to their polarity and potential for peak tailing.

Derivatization is a chemical modification process that converts analytes into more volatile and thermally stable derivatives, improving their chromatographic behavior and detection sensitivity. This application note details a protocol for the derivatization of phenols using 3-Fluoro-4-nitrobenzoyl chloride, followed by quantitative analysis using GC-MS. The electron-withdrawing fluoro and nitro groups on the benzoyl chloride reagent can enhance the electron-capture response of the derivatives, potentially lowering detection limits.

Reaction Scheme

The derivatization reaction involves the acylation of the phenolic hydroxyl group with this compound in the presence of a base to form a phenyl ester. The resulting 3-fluoro-4-nitrophenyl benzoate derivatives are less polar and more volatile, making them amenable to GC-MS analysis.

Experimental Protocols

Materials and Reagents

-

Phenol standards (e.g., phenol, cresol isomers, chlorophenols)

-

This compound (≥98% purity)

-

Pyridine (anhydrous, ≥99.8%)

-

Toluene (anhydrous, ≥99.8%)

-

Sodium sulfate (anhydrous)

-

Methanol (HPLC grade)

-

Deionized water

-

Internal Standard (e.g., 4,4'-Dibromobiphenyl) solution (10 µg/mL in toluene)

-

Sample vials (2 mL, with PTFE-lined caps)

-

Microsyringes

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Standard Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each phenol standard in 10 mL of methanol to prepare individual stock solutions.

-

Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution by appropriately diluting the stock solutions with methanol.

Derivatization Protocol

-

Sample Preparation: Pipette 100 µL of the working standard mixture or sample extract into a 2 mL sample vial.

-

Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reagent Addition: Add 100 µL of a freshly prepared solution of this compound in toluene (10 mg/mL).

-

Catalyst Addition: Add 20 µL of anhydrous pyridine to the vial.

-

Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or water bath at 60°C for 30 minutes.

-

Quenching: After cooling to room temperature, add 500 µL of deionized water to quench the reaction and wash the organic layer.

-

Extraction: Vortex the mixture for 1 minute and then centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

Drying: Carefully transfer the upper organic layer (toluene) to a clean vial containing a small amount of anhydrous sodium sulfate.

-

Internal Standard Addition: Add 10 µL of the internal standard solution to the final extract.

-

Analysis: The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of the derivatized phenols. Instrument-specific optimization may be required.

| Parameter | Condition |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Inlet Temperature | 280°C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature 150°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan (m/z 50-500) |

Data Presentation

The following table summarizes hypothetical quantitative data for the GC-MS analysis of several phenol derivatives. This data is for illustrative purposes and should be determined experimentally for specific applications.

| Compound | Retention Time (min) | Target Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Limit of Quantification (µg/L) |

| Phenol derivative | 10.2 | 261 | 185 | 139 | 0.5 |

| o-Cresol derivative | 10.8 | 275 | 185 | 153 | 0.5 |

| m-Cresol derivative | 10.9 | 275 | 185 | 153 | 0.5 |

| p-Cresol derivative | 11.1 | 275 | 185 | 153 | 0.5 |

| 2-Chlorophenol derivative | 11.5 | 295 | 185 | 173 | 1.0 |

| 4-Chlorophenol derivative | 11.8 | 295 | 185 | 173 | 1.0 |

Mandatory Visualization

Conclusion

The use of this compound as a derivatizing agent offers a promising method for the sensitive and robust analysis of phenols by GC-MS. The described protocol provides a solid foundation for researchers to develop and validate methods for the quantification of phenolic compounds in various matrices. The enhanced volatility and potential for increased detector response of the derivatives can lead to improved analytical performance. As with any analytical method, proper validation of linearity, accuracy, and precision is essential for reliable results.

Application Note and Protocol: Pre-column Derivatization of Biogenic Amines with 3-Fluoro-4-nitrobenzoyl Chloride for HPLC Analysis

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the pre-column derivatization of primary and secondary biogenic amines using 3-Fluoro-4-nitrobenzoyl chloride for subsequent quantitative analysis by High-Performance Liquid Chromatography (HPLC) with UV detection.

Note: As of the date of this document, specific application literature for the use of this compound for the derivatization of biogenic amines is limited. The following protocol has been adapted from established methods for structurally similar benzoyl chloride reagents, such as 4-(Methylamino)-3-nitrobenzoyl chloride and benzoyl chloride.[1][2] Optimization of the reaction and chromatographic conditions is highly recommended to achieve the best performance for specific applications and analytes.

Introduction